Lgb-321, also referred to as Lgb 321, is a compound whose specific characteristics and applications are still under investigation in the scientific community. It is essential to explore its classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and potential applications to understand its significance in research and industry.
Lgb-321 can be classified within the realm of small organic molecules. It is likely to be categorized based on its functional groups and structural features that determine its biological activity. Further classification may depend on its therapeutic targets or mechanisms of action.
While specific technical details regarding the synthesis of Lgb-321 are scarce, general protocols for synthesizing small organic molecules often involve:
Data regarding Lgb-321's molecular weight, bond types, and stereochemistry would be essential for a comprehensive structural analysis. This information can usually be obtained through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).
Lgb-321 may undergo various chemical reactions typical for organic compounds, including:
Understanding the reactivity of Lgb-321 requires knowledge of its functional groups and electronic configuration. Reaction conditions such as pH, temperature, and solvent choice significantly impact these processes.
Quantitative data on binding affinity (e.g., IC50 values) and pharmacokinetic properties would be crucial for understanding its efficacy and safety profile.
Key physical properties that would typically be analyzed include:
Chemical properties such as pH stability, reactivity with other compounds, and degradation pathways are essential for evaluating Lgb-321's practical applications.
Lgb-321's potential applications primarily lie within scientific research fields such as:
LGB-321 (N-(4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide) achieves pan-PIM inhibition through strategic molecular interactions with conserved and divergent structural elements across PIM isoforms. Despite high sequence homology (PIM1/PIM2: 61%; PIM1/PIM3: 71%) in their kinase domains, critical variations enable LGB-321's broad-spectrum activity [4] [7]. The compound features a stereospecific cis-amino hydroxy methylpiperidine group that forms hydrogen bonds with conserved hinge region residues (Glu121 in PIM1), while its difluorophenyl-picolinamide moiety occupies a hydrophobic pocket common to all three isoforms [6] [9].
Distinct biochemical properties of PIM2 necessitated specialized inhibitor design. PIM2 exhibits an exceptionally low Km for ATP (≈1.5 μM) compared to PIM1 (≈18 μM), requiring inhibitors with sub-nanomolar affinity to effectively compete with physiological ATP concentrations in hematopoietic cells [1] [6]. LGB-321 overcomes this challenge through optimized hydrophobic interactions with Val126 and Ile185 in PIM2's ATP-binding cleft, enabling potent inhibition despite high intracellular ATP levels [6]. This attribute distinguishes it from earlier PIM inhibitors with limited cellular activity against PIM2-dependent malignancies.
Table 1: Structural Basis of LGB-321's Pan-PIM Selectivity
Structural Feature | PIM1 Interaction | PIM2 Interaction | PIM3 Interaction |
---|---|---|---|
ATP-Binding Pocket | Hydrophobic cleft: Leu44, Val126 | Enhanced hydrophobic volume: Ile185, Ala100 | Hybrid topology: Leu42, Val124 |
Hinge Region | Hydrogen bond: Glu121 | Hydrogen bond: Glu171 | Hydrogen bond: Glu120 |
Specificity Pocket | Fluoropicolinamide occupancy | Difluorophenyl hydrophobic insertion | Shared picolinamide binding |
Km for ATP | 18 μM | 1.5 μM | 12 μM |
Isoform-specific expression patterns in hematologic malignancies further validate LGB-321's pan-PIM targeting strategy. While PIM1 dominates in acute lymphoblastic leukemia and diffuse large B-cell lymphoma, PIM2 is overexpressed in 80% of multiple myeloma cases, and PIM3 shows elevated expression in certain myeloid leukemias [1] [7]. This distinct yet overlapping expression across hematopoietic lineages creates a therapeutic rationale for pan-inhibition rather than isoform-selective approaches.
As an ATP-competitive inhibitor, LGB-321 binds the conserved kinase ATP-pocket with precisely tuned kinetic parameters. Biochemical assays reveal potent inhibition across PIM isoforms with IC50 values of 0.4 nM (PIM1), 0.7 nM (PIM2), and 0.5 nM (PIM3) under physiological ATP concentrations [6] [9]. These values reflect LGB-321's exceptional binding affinity, particularly crucial for overcoming PIM2's low ATP Km. The compound exhibits slow dissociation kinetics (t1/2 >60 minutes) compared to ATP (t1/2 <1 second), enabling sustained target engagement despite competitive nucleotide binding [6].
LGB-321 employs an induced-fit binding mechanism involving conformational rearrangement of the kinase domain. Upon binding, the glycine-rich loop (residues 45-52 in PIM1) undergoes structural compaction, creating a deep hydrophobic pocket that accommodates the inhibitor's fluorophenyl moiety [5] [8]. This conformational change is distinct from that induced by ATP binding, explaining the compound's high selectivity over other serine/threonine kinases. Structural analyses reveal LGB-321 stabilizes a unique DFG-in/αC-helix-out conformation that is incompatible with productive ATP binding or catalytic activity [5].
Table 2: Inhibition Kinetics of LGB-321 Against PIM Isoforms
Kinetic Parameter | PIM1 | PIM2 | PIM3 |
---|---|---|---|
IC50 (nM) | 0.4 ± 0.1 | 0.7 ± 0.2 | 0.5 ± 0.1 |
Ki (nM) | 0.15 | 0.25 | 0.18 |
ATP Km (μM) | 18 | 1.5 | 12 |
Residence Time (min) | 65 | 70 | 62 |
A critical pharmacological implication of ATP-competitive inhibition involves paradoxical kinase activation under specific conditions. When PIM kinases bind certain ATP-competitive inhibitors (not observed with LGB-321), they can adopt conformations that enhance substrate binding cooperativity through allosteric mechanisms [5] [8]. LGB-321 avoids this phenomenon by reducing conformational entropy in the kinase domain, particularly suppressing dynamics in the DFG motif (residues 186-188) and activation loop. This entropy reduction disrupts allosteric coupling between the ATP-binding site and substrate-docking regions, preventing scaffold function even during inhibition [5].
The hypoxic tumor microenvironment significantly upregulates PIM kinase expression through hypoxia-inducible factor-1α (HIF-1α) mediated transcription. Under hypoxic conditions (0.5-1% O2), HIF-1α directly binds hypoxia-response elements in the promoters of all three PIM genes, increasing transcript levels 3-5 fold in leukemic cells [3] [7]. This upregulation creates a therapeutic dependency that LGB-321 exploits, as evidenced by enhanced efficacy in hypoxic versus normoxic regions of xenografted hematologic tumors [1] [3].
Hypoxia-induced PIM signaling drives critical pro-survival pathways through distinct substrate phosphorylation patterns. Key molecular events include:
Table 3: Hypoxia-Induced PIM Substrate Phosphorylation and LGB-321 Effects
PIM Substrate | Function | Hypoxia-Induced Phosphorylation | LGB-321 Inhibition (100 nM) |
---|---|---|---|
BAD (Ser112) | Apoptosis regulation | 3.5-fold increase | Complete abrogation |
4EBP1 (Thr37/46) | Translation initiation | 2.8-fold increase | 85% reduction |
mTORC1 (Ser2448) | Metabolic master regulator | 2.2-fold increase | 78% reduction |
c-MYC (Ser62) | Transcriptional activation | 4.1-fold increase | 92% reduction |
LGB-321 demonstrates synergistic activity with conventional chemotherapeutics in hypoxic tumor regions. In the KG-1 acute myeloid leukemia xenograft model, LGB-321 combined with cytarabine reduced hypoxic tumor areas by 75% compared to 40% with cytarabine alone [1] [6]. This synergy arises from simultaneous disruption of PIM-mediated survival signals and DNA damage repair mechanisms. Hypoxic tumor cells overexpress nuclear PIM1, which phosphorylates and inactivates the cell cycle checkpoint kinase C-TAK1, promoting G2/M progression despite genomic damage [4]. By inhibiting this pathway, LGB-321 enhances cytarabine-induced DNA damage accumulation in hypoxic leukemic cells.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: